molecular formula C9H6FN3 B1380473 2-amino-6-fluoro-1H-indole-3-carbonitrile CAS No. 378236-80-7

2-amino-6-fluoro-1H-indole-3-carbonitrile

Cat. No. B1380473
CAS RN: 378236-80-7
M. Wt: 175.16 g/mol
InChI Key: FUZFZIRNBBSCPK-UHFFFAOYSA-N
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Description

“2-amino-6-fluoro-1H-indole-3-carbonitrile” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .

Scientific Research Applications

Imaging and Diagnostics

  • Compounds structurally related to 2-amino-6-fluoro-1H-indole-3-carbonitrile, such as fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles, have been designed for potential application in serotonin transporter (SERT) imaging, offering promising applications in positron emission tomography (PET) imaging for neurological studies (Funke et al., 2008).

Anticancer Activity

  • Novel polyheterocyclic compounds synthesized from derivatives structurally similar to this compound have shown significant anticancer activity. The introduction of larger molecular structures was explored to determine the impact on anticancer efficacy, with some derivatives demonstrating potency exceeding that of reference drugs. These findings were further supported by molecular docking studies predicting binding interactions with cancer receptors (Ali & Saad, 2018).

Fluorescence and Chemical Synthesis

  • Derivatives of this compound have been synthesized and found to exhibit fluorescence properties. This discovery is not only relevant for chemical synthesis but also has potential implications in the development of new materials for optoelectronic applications (Zalte et al., 2020).

Antimicrobial Properties

  • Similar compounds to this compound have been synthesized and exhibited notable in vitro antimicrobial activity. This research signifies the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing promising activity against a range of bacterial strains (Puthran et al., 2019).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

2-amino-6-fluoro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The interactions between this compound and biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, indole derivatives have been reported to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained modulation of cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . The subcellular localization of this compound can influence its biological activity and therapeutic potential.

properties

IUPAC Name

2-amino-6-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZFZIRNBBSCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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